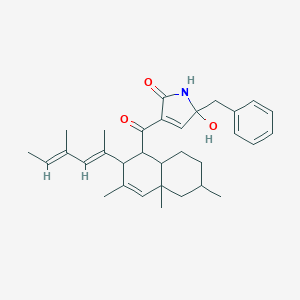

![molecular formula C8H7ClN2 B066120 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine CAS No. 171879-99-5](/img/structure/B66120.png)

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

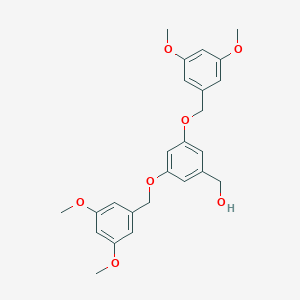

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine is a chemical compound with significant interest in scientific research due to its structural and chemical properties. This compound is a part of the pyrrolopyridine group, which is known for its varied applications in chemistry and pharmacology.

Synthesis Analysis

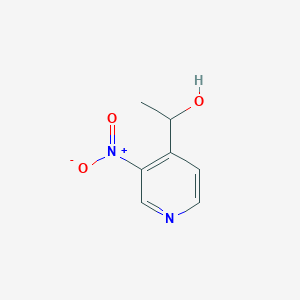

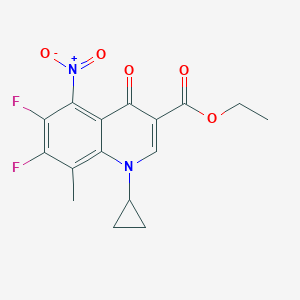

Efficient synthesis methods for 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine and its derivatives have been explored. For instance, Figueroa‐Pérez et al. (2006) described the synthesis of 4-substituted 7-azaindole derivatives, starting from 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine has been analyzed through experimental charge density distribution and density functional theory (DFT) studies. Hazra et al. (2012) conducted a detailed study revealing the covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton and investigated its electronic structure (Hazra et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine include its ability to undergo nucleophilic substitution and its use as a building block in chemical synthesis. For example, the work by Figueroa‐Pérez et al. (2006) demonstrates its versatility in forming substituted derivatives (Figueroa‐Pérez et al., 2006).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure of 4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine, have been explored to some extent. The study by Hazra et al. (2012), for instance, delves into the electronic structure and stability of the compound, indicating its high kinetic stability due to a large HOMO–LUMO energy gap (Hazra et al., 2012).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Chemical Building Blocks

- Versatile Building Blocks for Synthesis : Research indicates that derivatives of 4-Chloro-1H-pyrrolo[2,3-b]pyridine serve as versatile building blocks for the synthesis of complex molecules. For example, they enable the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, highlighting their significance in constructing biologically relevant compounds (Figueroa‐Pérez et al., 2006).

Advanced Materials and Electronic Properties

- Electronic Structure and Charge Density Analysis : The electronic structure and charge density of 4-Chloro-1H-pyrrolo[2,3-b]pyridine have been thoroughly studied, revealing its high kinetic stability and the covalent nature of N–C and C–C bonds. This research is crucial for understanding the material's properties and potential applications in electronic devices (Hazra et al., 2012).

Pharmaceutical Research and Biological Activity

- Biologically Active Scaffolds : Synthesis efforts have led to the creation of new biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating the compound's utility in developing novel therapeutic agents. Such scaffolds have shown promising results in biological screenings, suggesting potential applications in drug discovery (Sroor, 2019).

Corrosion Inhibition

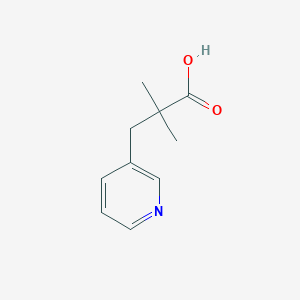

- Potential Corrosion Inhibitors : Studies on pyrazolo[3,4-b]pyridine derivatives, synthesized using 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine, have shown potential as corrosion inhibitors for mild steel in acidic environments. This application highlights the compound's significance in industrial applications, particularly in protecting metals from corrosion (Dandia et al., 2013).

Zukünftige Richtungen

Pyrrolopyridines, including “4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine”, have potential for further exploration due to their structural similarity to purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Eigenschaften

IUPAC Name |

4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYXZCLJFKCACT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646902 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine | |

CAS RN |

171879-99-5 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)